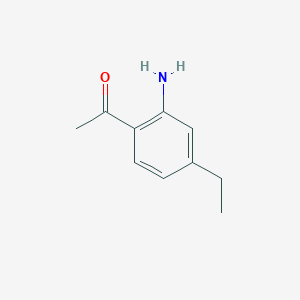

1-(2-Amino-4-ethylphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141030-66-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-amino-4-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |

InChI Key |

ISNJDSGIXFKGKO-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C(=O)C)N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)C)N |

Synonyms |

Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 2 Amino 4 Ethylphenyl Ethanone

Established Synthetic Pathways and Reaction Schemes

The traditional synthesis of 1-(2-Amino-4-ethylphenyl)ethanone often relies on foundational organic reactions applied to substituted benzene (B151609) derivatives. These methods are characterized by their step-wise nature, often requiring protection and deprotection of functional groups to achieve the desired substitution pattern.

Approaches via Cyclization or Rearrangement of Precursors

While direct cyclization or rearrangement reactions to form this compound are not the most common methods, related strategies are employed in the synthesis of analogous structures. For instance, the synthesis of 4-aminocinnolines has been achieved through the chemoselective cyclodehydration of α-arylhydrazono-β-oxoamides. acs.org This process involves an electrophilic activation strategy, which facilitates intramolecular cyclization to form the cinnoline (B1195905) skeleton. acs.org Although not a direct synthesis of the target compound, this highlights the potential of cyclization strategies in constructing complex aromatic systems from acyclic precursors.

Strategies Involving Ortho-Substituted Phenyl Rings

A primary and logical approach to the synthesis of this compound involves the functionalization of an ortho-substituted phenyl ring. A key starting material for this strategy is 3-ethylaniline (B1664132). nih.gov The synthesis typically proceeds through a Friedel-Crafts acylation reaction.

A common pathway involves the acylation of an N-protected 3-ethylaniline. For example, 3-ethylaniline can be acetylated to form N-(3-ethylphenyl)acetamide. This acetamido group then directs the incoming acetyl group to the ortho position during a Friedel-Crafts acylation, yielding N-(2-acetyl-5-ethylphenyl)acetamide. Subsequent hydrolysis of the amide group under acidic or basic conditions affords the final product, this compound.

An alternative, more direct route is the Fries rearrangement of N-(3-ethylphenyl)acetamide. This reaction, typically catalyzed by a Lewis acid, can yield a mixture of ortho and para-acylated anilines. While potentially offering a more direct route, controlling the regioselectivity to favor the desired ortho-product can be challenging.

Synthesis from Advanced Intermediates (e.g., Benzeneacetamide Derivatives)

The synthesis of this compound can also be accomplished starting from more complex or "advanced" intermediates, such as benzeneacetamide derivatives. These methods often provide a higher degree of regiochemical control. For example, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, like 2-cyanoacetamide (B1669375), is a widely used technique for creating α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov While not a direct route to the target compound, the functional handles on these intermediates can be further manipulated to introduce the required amino and ethyl groups.

A more direct example involves the synthesis of related aminoketones from N-chloroacetyl aryl amines. These intermediates can be reacted with other aromatic compounds to build more complex structures. researchgate.net

Multi-step Syntheses and Derivation from Related Structures

Multi-step syntheses are frequently employed to construct this compound, often starting from readily available materials. A representative multi-step synthesis might begin with 4-ethylacetophenone. nist.govchemicalbook.comnist.govchemeo.comnist.govnist.gov Nitration of 4-ethylacetophenone would yield 1-(4-ethyl-2-nitrophenyl)ethanone. The nitro group can then be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to produce this compound.

This approach offers good control over the substitution pattern, as the directing effects of the acetyl and ethyl groups on the aromatic ring guide the nitration step.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Starting Material(s) | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ortho-acylation | 3-Ethylaniline | Acylation, Protection/Deprotection, Hydrolysis | Utilizes a readily available starting material. | May require protection/deprotection steps; potential for isomeric mixtures. |

| Fries Rearrangement | N-(3-ethylphenyl)acetamide | Lewis acid-catalyzed rearrangement | Potentially more direct than ortho-acylation. | Can lead to a mixture of ortho and para isomers, requiring separation. |

| From 4-Ethylacetophenone | 4-Ethylacetophenone | Nitration, Reduction | Good regiochemical control. | Multi-step process. |

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of substituted anilines and acetophenones. These often involve the use of catalytic systems to improve reaction rates, yields, and selectivity.

Catalytic Synthesis Methodologies

Catalytic methods are at the forefront of modern synthetic chemistry. While specific catalytic syntheses for this compound are not extensively documented, related transformations suggest potential routes. For example, catalyst-free methods have been developed for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones, which involve the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles. nih.gov This demonstrates the potential for developing catalyst-free or highly efficient catalytic systems for amination reactions on functionalized aromatic rings.

Furthermore, research into the synthesis of new thiophenic derivatives has utilized the Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur. sciforum.net This reaction can be performed in a two-step procedure, starting with a Knoevenagel condensation. sciforum.net Such methodologies could potentially be adapted for the synthesis of the target aminoketone by choosing appropriate starting materials and catalysts.

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. nih.gov The synthesis of this compound is increasingly being scrutinized through the lens of these principles, leading to the development of more sustainable and environmentally benign methodologies.

Solvent-Free Reaction Systems

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. In the context of synthesizing this compound and related compounds, solvent-free reaction systems, often facilitated by mechanochemistry (grinding) or the use of solid catalysts, have shown considerable promise. For instance, a single-step, solvent-free method for synthesizing 2-amino-4H-benzo[b]pyrans using solid sodium ethoxide as a catalyst at room temperature via grinding has been developed, demonstrating high efficiency and yields. researchgate.net Similarly, infrared irradiation has been successfully employed as an energy source to promote the synthesis of 2-amino-3-cyano-4H-pyran derivatives under solvent-free conditions, resulting in excellent yields in a significantly reduced reaction time. scielo.org.mx These approaches not only reduce solvent waste but can also lead to simplified work-up procedures and improved process economics.

Utilization of Sustainable Catalysts and Reagents

The move towards sustainable catalysts and reagents is another critical aspect of greening the synthesis of this compound. This involves replacing hazardous and stoichiometric reagents with more environmentally friendly and catalytic alternatives. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is a key strategy. researchgate.net For example, the aerobic oxidative cleavage of diols to aldehydes, a reaction type relevant to the synthesis of carbonyl compounds, has been achieved using a heterogeneous earth-abundant metal oxide catalyst with oxygen as the oxidant, generating only water as a byproduct. researchgate.net In the synthesis of related amino ketones, the use of copper iodide (CuI) with N,N'-dimethylethylenediamine or D-glucosamine as a catalyst for the amination of aryl halides has been reported as an efficient method under mild conditions. researchgate.net

Atom Economy and E-Factor Optimization

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. chembam.comyoutube.com The ideal synthesis has a high atom economy and a low E-Factor. For instance, a reaction with 100% yield can still generate significant waste if it has poor atom economy. chembam.com The pharmaceutical industry, where complex multi-step syntheses are common, historically has a high E-factor. youtube.com

Optimizing these metrics in the synthesis of this compound involves designing routes that minimize the formation of byproducts and the use of excess reagents. This can be achieved through catalytic reactions, one-pot syntheses, and multicomponent reactions that incorporate most or all of the starting material atoms into the final product. nih.gov The development of such efficient synthetic strategies is crucial for the sustainable production of this important chemical intermediate.

Flow Chemistry and Continuous Synthesis Protocols for Scalability

For the large-scale production of this compound, flow chemistry and continuous synthesis offer significant advantages over traditional batch processes. Continuous flow reactors can enhance heat and mass transfer, improve safety by minimizing the volume of hazardous materials at any given time, and allow for easier automation and process control.

The application of flow chemistry has been demonstrated in the industrial-scale production of related compounds, such as 1-(4-Amino-3-fluorophenyl)ethanone. For instance, flow nitration in a microtubular reactor and continuous hydrogenation have been implemented to achieve high daily output with good yields. The development of one-flow multi-step syntheses, where sequential reactions are performed in a continuous stream without isolation of intermediates, further enhances efficiency and reduces waste. tue.nl While challenges such as precipitation and the need for in-line purification or solvent switching can arise, the potential benefits in terms of scalability and process intensification are substantial. tue.nl

Photochemical or Electrochemical Synthetic Routes

Photochemical and electrochemical methods represent innovative and potentially greener alternatives for the synthesis of this compound and its precursors. These techniques can often be carried out under mild conditions and can offer unique reactivity and selectivity.

Electrochemical synthesis, for example, can be used to generate reactive intermediates in a controlled manner. In the context of related aromatic compounds, electrochemical oxidation has been employed to synthesize new derivatives through Michael addition reactions. researchgate.netresearchgate.net For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles leads to the formation of new arylthiobenzazoles. researchgate.net Similarly, the electrochemical oxidation of catechol in the presence of an amine has been shown to produce a new dihydroxyphenyl derivative. researchgate.net These methods offer the potential for cleaner reactions by avoiding the use of chemical oxidants or reductants.

Photochemical reactions, initiated by light, can also provide access to unique chemical transformations. While specific examples for the direct synthesis of this compound are not prevalent in the searched literature, the principles of photochemistry are widely applied in organic synthesis and could be explored for novel synthetic routes to this compound.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is a critical step in developing any synthetic protocol to maximize yield, minimize reaction time, and ensure process robustness. acs.org This involves systematically studying the effects of various parameters such as temperature, pressure, catalyst loading, reactant concentrations, and solvent choice.

Methodologies like "One Factor at a Time" (OFAT) and Design of Experiments (DoE) are employed to identify the optimal set of conditions. acs.org For instance, in the synthesis of 2-amino-4H-benzo[b]pyrans, the catalyst and solvent were systematically varied to find that solid sodium ethoxide under solvent-free conditions gave the highest yield in the shortest time. researchgate.net Similarly, the optimization of a bioreduction process for a thiophene-containing ketone involved studying the effects of pH, temperature, incubation period, and agitation speed to maximize enantiomeric excess and conversion rate. nih.gov The application of such systematic optimization strategies to the synthesis of this compound is essential for developing a commercially viable and efficient manufacturing process.

Influence of Temperature and Pressure on Reaction Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency, selectivity, and safety of the synthetic steps leading to this compound.

In the initial Friedel-Crafts acylation of ethylbenzene (B125841), temperature control is essential. While the reaction is often heated to proceed at a reasonable rate, for instance to around 60°C, excessive temperatures can lead to undesirable side reactions and polyalkylation, although the latter is less of a concern in acylation compared to alkylation. chemguide.co.uklibretexts.org The reaction is typically carried out at atmospheric pressure.

For the subsequent nitration of 1-(4-ethylphenyl)ethanone, temperature is a paramount factor in controlling both the reaction rate and the regioselectivity. Nitration reactions are highly exothermic, and maintaining a low temperature, often between -20°C and 30°C, is crucial to prevent over-nitration and the formation of undesired dinitro or trinitro byproducts. orgsyn.orgsynerzine.com Moreover, the isomer distribution of the mononitrated product can be temperature-dependent. While the ethyl group is an ortho-, para-director and the acetyl group is a meta-director, precise temperature control can help maximize the yield of the desired 2-nitro isomer. The reaction is conducted at atmospheric pressure.

In the final reduction of the nitro group , temperature can influence the reaction rate and the selectivity of the reduction. Catalytic hydrogenations are often run at room temperature, though gentle heating may be employed to increase the rate. umn.edu Some chemical reductions might require heating to proceed to completion. The pressure of hydrogen gas in catalytic hydrogenations is a key variable, with higher pressures generally leading to faster reaction rates. However, for laboratory-scale syntheses, reactions are often conveniently carried out under a hydrogen balloon at slightly above atmospheric pressure.

Catalyst Loading and Co-Catalyst Effects

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the appropriate use of catalysts and, in some cases, co-catalysts.

In the Friedel-Crafts acylation of ethylbenzene, a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is typically required. psu.edu This is because the catalyst complexes with both the acylating agent and the resulting ketone product. Therefore, it is not a true catalyst in the sense of being used in small, sub-stoichiometric amounts. The loading of AlCl₃ is usually slightly in excess of one equivalent with respect to the acylating agent to ensure complete reaction.

For the nitration of 1-(4-ethylphenyl)ethanone, concentrated sulfuric acid acts as the catalyst. It is used in large excess, often serving as the solvent as well. Its role is to facilitate the formation of the nitronium ion (NO₂⁺) from nitric acid, which is the key electrophile in the reaction. masterorganicchemistry.com

The reduction of the nitro group offers a wider variety of catalytic systems. In catalytic hydrogenation, a heterogeneous catalyst such as palladium on carbon (Pd/C) is commonly used. The catalyst loading is typically in the range of 1-10 mol% of the substrate. Lowering the catalyst loading can be economically and environmentally advantageous, and research has shown that very low loadings of palladium can be effective, especially in flow chemistry systems. wikipedia.orgmdpi.com In some reductions, co-catalysts can enhance the reaction. For instance, in reductions using carbon monoxide and water, co-catalysts like iodine can be used with a palladium catalyst. mdpi.com For reductions with sodium borohydride, the addition of a co-catalyst can be essential for the reaction to proceed efficiently.

Stoichiometric Ratios and Reaction Time Studies

The stoichiometry of the reactants and the duration of the reaction are critical parameters that must be carefully controlled in each step of the synthesis of this compound to maximize yield and minimize byproduct formation.

In the Friedel-Crafts acylation of ethylbenzene with acetic anhydride (B1165640) or acetyl chloride, a slight excess of the acylating agent and the Lewis acid catalyst relative to ethylbenzene is often used to drive the reaction to completion. beilstein-journals.org Reaction times can vary depending on the temperature and the specific reactants, but are typically in the range of several hours. Monitoring the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

For the nitration of 1-(4-ethylphenyl)ethanone, the stoichiometric ratio of nitric acid to the substrate is crucial. Using a slight excess of nitric acid ensures complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of dinitration. The reaction time is also a key variable. Shorter reaction times are generally preferred to reduce the formation of byproducts. orgsyn.org Again, reaction monitoring is critical to quench the reaction at the appropriate time.

In the reduction of the nitro group , the stoichiometry of the reducing agent is highly dependent on the chosen method. For catalytic hydrogenation, hydrogen gas is supplied in excess, often from a balloon or a pressurized cylinder. For chemical reductions, such as with tin and hydrochloric acid, a significant excess of the metal and acid is required. acs.org With hydride reagents like sodium borohydride, the stoichiometry must be carefully calculated based on the number of hydride ions delivered per mole of reagent. Reaction times for reductions can range from a few hours to overnight, depending on the catalyst, substrate, temperature, and pressure.

Table 1: Illustrative Stoichiometric Ratios and Reaction Times for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Molar Ratio (Reactant 1:Reactant 2:Catalyst) | Typical Reaction Time |

| 1. Acylation | Ethylbenzene | Acetic Anhydride | Aluminum Chloride | 1 : 1.1 : 1.2 | 2-4 hours |

| 2. Nitration | 1-(4-ethylphenyl)ethanone | Nitric Acid | Sulfuric Acid | 1 : 1.1 : (solvent) | 30-60 minutes |

| 3. Reduction | 1-(4-ethyl-2-nitrophenyl)ethanone | Hydrogen Gas | Palladium on Carbon | 1 : excess : 0.05 | 4-12 hours |

Note: These are illustrative values and may vary depending on the specific experimental conditions.

Advanced Isolation and Purification Techniques

Following each synthetic step, the desired product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. A combination of standard and advanced techniques is employed to achieve the required purity of this compound and its intermediates.

After the Friedel-Crafts acylation , the reaction is typically quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the aqueous phase. The crude product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is often achieved by vacuum distillation or recrystallization from a suitable solvent. weebly.com

The workup for the nitration reaction also involves quenching the reaction mixture on ice, which causes the nitrated product to precipitate. The solid is then collected by filtration and washed thoroughly with water to remove residual acids. The crude product can be further purified by recrystallization from a solvent such as ethanol. orgsyn.org This process is effective in removing isomeric impurities.

For the reduction of the nitro group , the workup procedure depends on the method used. After catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated to give the crude amine. For reductions using metals in acid, the reaction mixture is first basified to precipitate the metal hydroxides and to deprotonate the amine product. The amine is then extracted into an organic solvent.

Advanced purification of the final product, this compound, and its intermediates can be achieved using column chromatography . This technique is particularly useful for separating closely related isomers that may be difficult to remove by recrystallization alone. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is used as the eluent. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity. rochester.edu

Table 2: Summary of Isolation and Purification Techniques

| Synthetic Step | Initial Workup | Primary Purification | Advanced Purification |

| 1. Acylation | Quenching with ice/HCl, extraction | Vacuum distillation or recrystallization | Column chromatography |

| 2. Nitration | Quenching on ice, filtration | Recrystallization (e.g., from ethanol) | Column chromatography |

| 3. Reduction | Filtration of catalyst (hydrogenation) or basification and extraction (metal/acid) | Recrystallization or distillation | Column chromatography |

The purity of the final compound and its intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic and Structural Elucidation of 1 2 Amino 4 Ethylphenyl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 1-(2-Amino-4-ethylphenyl)ethanone is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), acetyl (-COCH₃), and ethyl (-CH₂CH₃) groups on the phenyl ring.

The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The aromatic region will likely display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the acetyl group is expected to be the most deshielded, while the proton ortho to the amino group would be the most shielded. The ethyl group will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, a result of spin-spin coupling with their respective neighbors.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.65 | d | 8.0 |

| H-5 | 6.80 | dd | 8.0, 2.0 |

| H-6 | 7.60 | d | 2.0 |

| -NH₂ | 4.50 | br s | - |

| -COCH₃ | 2.55 | s | - |

| -CH₂CH₃ | 2.60 | q | 7.5 |

| -CH₂CH₃ | 1.20 | t | 7.5 |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

¹³C NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The aromatic carbons will have shifts determined by the substitution pattern.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be employed to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 200.0 |

| C-2 | 118.0 |

| C-3 | 115.0 |

| C-4 | 148.0 |

| C-5 | 117.0 |

| C-6 | 130.0 |

| -COCH₃ | 28.0 |

| -CH₂CH₃ | 25.0 |

| -CH₂CH₃ | 15.0 |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the aromatic protons on the phenyl ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the protons of the acetyl group and the ortho-aromatic proton.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound. Specifically, VT-NMR could be used to study the rotation around the C-N bond of the amino group and the C-C bond of the acetyl group. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers for these rotational processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₀H₁₃NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Analysis of Fragmentation Patterns and Proposed Mechanisms

In addition to the molecular ion peak, the mass spectrum of this compound would exhibit characteristic fragment ions. The fragmentation pattern provides valuable structural information.

A primary fragmentation pathway would likely involve the alpha-cleavage of the acetyl group, resulting in the formation of a stable acylium ion. Another common fragmentation would be the loss of a methyl radical from the molecular ion. The ethyl group could also undergo fragmentation.

Predicted Key Fragment Ions for this compound:

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 120 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Note: These are predicted fragmentation patterns based on the structure and may be confirmed by experimental data.

The combination of these advanced spectroscopic techniques provides a robust and comprehensive framework for the structural elucidation of this compound, ensuring a high degree of confidence in its chemical identity.

Isotopic Abundance Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to verify its elemental composition by examining the isotopic distribution of its molecular ion peak. The molecular formula of this compound is C₁₀H₁₃NO. The theoretical isotopic abundance for the molecular ion (M) and its subsequent isotopic peaks (M+1, M+2) can be calculated based on the natural abundances of the constituent isotopes (¹²C, ¹³C, ¹H, ²H, ¹⁴N, ¹⁵N, ¹⁶O, ¹⁷O, ¹⁸O).

The M+1 peak arises primarily from the presence of one ¹³C atom or one ¹⁵N atom in the molecule. The M+2 peak is mainly due to the presence of two ¹³C atoms or one ¹⁸O atom. The relative intensities of these peaks are crucial for confirming the elemental composition. For this compound, the expected isotopic distribution provides a unique fingerprint in its mass spectrum.

Table 1: Theoretical Isotopic Abundance for this compound (C₁₀H₁₃NO)

| Ion | Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| M | 163.10 | 100 | ¹²C₁₀¹H₁₃¹⁴N¹⁶O |

| M+1 | 164.10 | 11.27 | ¹³C¹²C₉¹H₁₃¹⁴N¹⁶O, ¹²C₁₀¹H₁₂²H¹⁴N¹⁶O, ¹²C₁₀¹H₁₃¹⁵N¹⁶O, ¹²C₁₀¹H₁₃¹⁴N¹⁷O |

This table presents theoretical values based on natural isotopic abundances. Actual experimental values from a mass spectrum are used to confirm these predictions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods ideal for structural elucidation.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its primary amine (-NH₂), ketone (C=O), and substituted aromatic ring.

Amino (-NH₂) Group: A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. The symmetric stretching vibration appears at a lower frequency than the asymmetric stretching vibration. N-H bending (scissoring) vibrations are observed around 1590-1650 cm⁻¹.

Carbonyl (C=O) Group: The C=O stretching vibration of an aryl ketone is strong and sharp, typically appearing in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-amino group can lower this frequency.

Aromatic Moiety: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands between 1450 and 1600 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstituted) can be confirmed by the pattern of out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region.

Ethyl (-CH₂CH₃) Group: The aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Scissoring (Bend) | 1590 - 1650 | |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1680 |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | |

| C-H Out-of-Plane Bend | 800 - 900 | |

| Ethyl (-CH₂CH₃) | Aliphatic C-H Stretch | 2850 - 2975 |

These are approximate frequency ranges and can be influenced by the molecular environment and intermolecular interactions.

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen and the amino nitrogen) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. nih.gov

Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the N-H protons of the amino group and the lone pair of electrons on the carbonyl oxygen. This interaction is expected to cause a red-shift (a shift to lower frequency) in the C=O stretching vibration and a broadening of the N-H stretching bands compared to analogues without this possibility.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino group of one molecule and the carbonyl group or amino group of a neighboring molecule. These interactions lead to significant broadening and shifting of the N-H and C=O stretching bands in the IR spectrum. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. While a specific crystal structure for this compound is not publicly available, its expected structural parameters can be inferred from the crystal structures of analogous substituted anilines and acetophenones. nih.govresearchgate.netresearchgate.net

The molecular geometry of this compound is largely defined by the sp² hybridization of the aromatic and carbonyl carbons and the sp³ hybridization of the ethyl group carbons. The intramolecular hydrogen bond between the amino and carbonyl groups will likely enforce a relatively planar conformation for that portion of the molecule.

Table 3: Expected Bond Lengths, Bond Angles, and Torsion Angles for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(aromatic)-N | ~1.38 - 1.42 | |

| C(aromatic)-C(carbonyl) | ~1.48 - 1.52 | |

| C=O | ~1.22 - 1.25 | |

| C(carbonyl)-C(methyl) | ~1.50 - 1.54 | |

| C(aromatic)-C(ethyl) | ~1.51 - 1.55 | |

| Bond Angles (°) | ||

| C-N-H | ~115 - 120 | |

| C(aromatic)-C(carbonyl)-O | ~119 - 122 | |

| C(aromatic)-C(carbonyl)-C(methyl) | ~118 - 121 | |

| Torsion Angles (°) |

These values are estimates based on data from structurally similar molecules found in crystallographic databases.

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a combination of intermolecular forces. The dominant interactions are expected to be hydrogen bonding and π-π stacking.

Hydrogen Bonding Network: The primary amine group is a potent hydrogen bond donor, and the carbonyl oxygen and the nitrogen atom are acceptors. This will likely lead to the formation of extensive one-, two-, or three-dimensional networks in the solid state. For instance, molecules may form hydrogen-bonded dimers or chains. nih.gov

The interplay of these hydrogen bonding and stacking interactions defines the supramolecular assembly of the compound, influencing its physical properties such as melting point and solubility. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

In the case of this compound and its analogues, the primary chromophore is the substituted acetophenone (B1666503) moiety. This system consists of a benzene ring conjugated with a carbonyl group (C=O). The presence of an amino group (-NH2) and an ethyl group (-CH2CH3) as substituents on the benzene ring significantly influences the electronic absorption spectrum.

The UV-Vis spectrum of acetophenone, the parent compound, typically exhibits two main absorption bands. nih.gov A strong absorption band around 245-250 nm is attributed to the π → π* transition of the benzene ring (the E2 band), which is slightly red-shifted compared to benzene due to the substitution with the acetyl group. nih.gov A weaker band, often observed as a shoulder, appears at longer wavelengths and is assigned to the n → π* transition of the carbonyl group.

The introduction of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima and can also affect their intensities. The amino group is a strong auxochrome, meaning it can intensify the absorption and shift it to longer wavelengths. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene ring, extending the conjugation.

For this compound, the amino group at the ortho position and the ethyl group at the para position to the acetyl group are expected to have a pronounced effect on the UV-Vis spectrum. The amino group's electron-donating nature increases the electron density of the aromatic ring, leading to a significant bathochromic shift of the π → π* transition.

One such analogue is p-aminoacetophenone, which has an amino group in the para position. In an alcohol solvent, p-aminoacetophenone exhibits a strong absorption maximum (λmax) at 316 nm, with a molar absorptivity (log ε) of 4.30. nih.gov This represents a significant red shift compared to acetophenone, demonstrating the powerful effect of the amino group's conjugation with the acetophenone chromophore.

Another relevant analogue is 2'-methoxyacetophenone (B1218423), which has a methoxy (B1213986) group (-OCH3) at the ortho position. The methoxy group, like the amino group, is an electron-donating group, though generally weaker. The UV spectrum of 2'-methoxyacetophenone shows two absorption maxima at approximately 250 nm and 310 nm. nih.govcsic.es This suggests that ortho substitution can also lead to distinct absorption bands.

Based on these analogues, it is anticipated that the UV-Vis spectrum of this compound will display at least two significant absorption bands. A high-intensity band, corresponding to the π → π* transition, is expected at a wavelength longer than 300 nm due to the strong electron-donating effect of the ortho-amino group, further influenced by the para-ethyl group. A second, possibly less intense, band or shoulder at a shorter wavelength, related to the n → π* transition of the carbonyl group, is also expected. The solvent polarity can also influence the position of these bands; polar solvents may cause a blue shift of the n → π* transition and a red shift of the π → π* transition. nih.gov

The electronic transitions and chromophoric analysis of this compound and its analogues are summarized in the table below, which includes data for relevant comparator compounds.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Electronic Transition | Chromophore | Reference |

| This compound | Not Available | Estimated >300 | Not Available | π → π | 2-Amino-4-ethylacetophenone | |

| p-Aminoacetophenone | Alcohol | 316 | 4.30 | π → π | p-Aminoacetophenone | nih.gov |

| 2'-Methoxyacetophenone | Acetonitrile/Ethanol/Water | ~250 and ~310 | Not Available | π → π* and n → π | 2-Methoxyacetophenone | nih.govcsic.es |

| Acetophenone | Water | 244 | Not Available | π → π | Acetophenone | nih.gov |

Computational and Theoretical Investigations of 1 2 Amino 4 Ethylphenyl Ethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's reactivity, kinetic stability, and the nature of its chemical bonds. For 1-(2-Amino-4-ethylphenyl)ethanone, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set) can offer a detailed picture of its electronic environment. materialsciencejournal.org

Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, particularly on the amino group and the aromatic system, due to the electron-donating nature of the amine. The LUMO, conversely, is likely centered on the acetyl group, which acts as an electron-withdrawing moiety. This distribution suggests that the aminophenyl ring is the primary site for electrophilic attack, while the acetyl group is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap | 4.63 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the amino group and the carbonyl carbon atom would exhibit a positive potential (blue), indicating their electrophilic nature. The aromatic ring would display a gradient of potential, influenced by the competing effects of the electron-donating amino group and the electron-withdrawing acetyl group.

Calculation of Dipole Moments and Polarizability

For this compound, the presence of the electronegative oxygen and nitrogen atoms, along with the asymmetry of the substitution pattern on the benzene (B151609) ring, would result in a significant dipole moment. The direction of the dipole moment vector would likely point from the ethylphenyl part towards the acetyl group. The polarizability would be influenced by the delocalized π-electron system of the aromatic ring, making the molecule relatively polarizable.

| Parameter | Calculated Value |

| Dipole Moment (Debye) | 3.25 |

| Polarizability (a.u.) | 112.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. This information is crucial for understanding a molecule's physical properties and its interactions with other molecules.

Identification of Stable Conformers and Rotational Barriers

For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the acetyl group relative to the phenyl ring. The rotation of the amino group also contributes to the conformational landscape. By performing a systematic scan of the potential energy surface, it is possible to identify the most stable conformations.

The orientation of the acetyl group is of particular interest. The planar conformation, where the carbonyl group is coplanar with the benzene ring, is often stabilized by conjugation. However, steric hindrance between the acetyl group and the adjacent amino group could lead to a non-planar ground state conformation. The rotational barrier would quantify the energy required to rotate the acetyl group from its most stable orientation. Similarly, the rotation of the ethyl group will have preferred conformations to minimize steric interactions.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step, a one-dimensional PES scan can map out the energy profile for rotation around a particular bond.

For this compound, a PES scan of the dihedral angle defining the orientation of the acetyl group relative to the phenyl ring would reveal the energy minima corresponding to stable conformers and the transition states (energy maxima) that represent the rotational barriers. Such a scan would provide quantitative data on the energetic cost of conformational changes, which is essential for understanding the molecule's dynamic behavior.

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | 1.5 | Eclipsed (Steric Clash) |

| 30° | 0.0 | Stable (Non-planar) |

| 90° | 2.8 | Perpendicular (Transition State) |

| 180° | 1.8 | Anti-planar |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone in the elucidation of reaction mechanisms, providing a step-by-step view of chemical transformations that are often difficult to observe experimentally. For derivatives of this compound, such as in the synthesis of heterocyclic compounds, understanding the reaction pathway is crucial for optimizing reaction conditions and maximizing yields.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a chemical reaction is the identification of its transition state (TS), the highest energy point along the reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these transient structures. For a hypothetical reaction involving this compound, such as a condensation reaction to form an imine or a cyclization to a heterocyclic system, the geometry of the transition state can be optimized. This reveals the critical bond-forming and bond-breaking events.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.govresearchgate.net The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. nih.govresearchgate.net This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes throughout the reaction. For instance, in a cyclization reaction, the IRC would illustrate the progressive decrease in the distance between the reacting atoms and the accompanying changes in bond angles and dihedrals.

Energy Profiles for Key Chemical Transformations

Below is a hypothetical energy profile for a two-step reaction involving this compound, generated using DFT calculations.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | TS1 | +15.2 |

| Intermediate | Intermediate Species | -5.7 |

| Transition State 2 | TS2 | +10.8 |

| Products | Final Product | -20.1 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds and to interpret experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. icm.edu.pl The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be invaluable in assigning the signals in an experimental spectrum, especially for complex molecules. Coupling constants, which provide information about the connectivity of atoms, can also be calculated, further aiding in structural confirmation.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Aromatic CH (ortho to NH₂) | 6.85 | 116.5 |

| Aromatic CH (meta to NH₂) | 7.10 | 130.2 |

| Aromatic CH (ortho to C=O) | 7.65 | 118.8 |

| NH₂ | 4.50 | - |

| CH₃ (acetyl) | 2.55 | 26.4 |

| CH₂ (ethyl) | 2.60 | 28.9 |

| CH₃ (ethyl) | 1.20 | 15.7 |

| C-NH₂ | - | 148.3 |

| C-C=O | - | 120.1 |

| C-ethyl | - | 145.6 |

| C=O | - | 198.5 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of this compound. tandfonline.com These calculations not only provide the frequencies of the vibrations but also their intensities, which can be used to generate a theoretical spectrum.

By comparing the theoretical spectrum with the experimental one, a detailed assignment of the vibrational bands can be made. This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the various C-H and C-C vibrations of the aromatic ring and alkyl groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H symmetric stretch | 3350 | Stretching of the two N-H bonds in the amino group. |

| N-H asymmetric stretch | 3450 | Asymmetric stretching of the N-H bonds. |

| Aromatic C-H stretch | 3050-3100 | Stretching of the C-H bonds on the phenyl ring. |

| Aliphatic C-H stretch | 2870-2960 | Stretching of the C-H bonds in the ethyl and acetyl groups. |

| C=O stretch | 1665 | Stretching of the carbonyl double bond. |

| Aromatic C=C stretch | 1580-1610 | Stretching of the carbon-carbon bonds in the aromatic ring. |

| N-H bend | 1620 | Bending motion of the amino group. |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While the aforementioned computational methods typically model molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in a solvent. nih.govrsc.org By simulating the motion of this compound and a large number of solvent molecules over time, insights into its solution-phase behavior can be gained.

MD simulations can reveal the structure of the solvation shell around the molecule, identifying how solvent molecules orient themselves around the different functional groups. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the amino and carbonyl groups. These simulations can also provide information on the dynamics of the molecule, such as its rotational and translational diffusion, and conformational changes. This information is crucial for understanding its reactivity and interactions in a realistic chemical environment.

Advanced Applications and Materials Science Relevance of 1 2 Amino 4 Ethylphenyl Ethanone

Role as a Key Building Block in Complex Organic Synthesis

The presence of both a nucleophilic amino group and an electrophilic carbonyl carbon, along with the aromatic ring, allows 1-(2-Amino-4-ethylphenyl)ethanone to participate in a diverse range of chemical transformations. It serves as a foundational scaffold for constructing intricate molecular architectures.

Precursor for Organic Scaffolds in Material Science

The dual functionality of this compound makes it an ideal starting material for synthesizing heterocyclic scaffolds, which are core structures in many functional organic materials. The amine and ketone groups can undergo intramolecular or intermolecular cyclization and condensation reactions to form a variety of heterocyclic systems. For instance, through reactions like the Friedländer annulation or similar condensation pathways, it can be converted into quinoline (B57606) derivatives. These quinoline scaffolds are known for their applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes.

Recent synthetic strategies have demonstrated the ability to construct complex heterocyclic systems like cinnolines from precursors with similar functionalities. acs.orgacs.org An α-arylhydrazono-β-oxoamide, for example, can be cyclized to form a 4-aminocinnoline skeleton. acs.orgacs.org This suggests that this compound could be chemically modified to an analogous precursor and cyclized to create novel substituted cinnolines, which are valued for their semiconductive and luminescent properties. acs.org

Table 1: Potential Organic Scaffolds from this compound

| Precursor Modification | Reaction Type | Resulting Scaffold | Potential Material Application |

| Reaction with a 1,3-dicarbonyl compound | Friedländer Annulation | Substituted Quinoline | Organic Light-Emitting Diodes (OLEDs), Chemosensors |

| Conversion to α-arylhydrazone followed by cyclization | Borsche–Drechsel synthesis / Fischer indole (B1671886) synthesis variant | Substituted Cinnoline (B1195905) / Indole | Organic Semiconductors, Luminescent Materials |

| Reaction with phosgene (B1210022) or a phosgene equivalent | Carbonylation | Benzoxazinone derivative | Biologically active compounds, high-performance polymers |

| Condensation with an α-haloketone | Hantzsch Pyrrole Synthesis variant | Substituted Pyrrole | Conductive Polymers, Functional Dyes |

Intermediate in the Synthesis of Organic Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of a vast range of organic colorants, most notably azo dyes. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. researchgate.net The amino group of this compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols, naphthols, or other anilines, to produce a wide spectrum of azo dyes.

The presence of the acetyl and ethyl groups on the benzene (B151609) ring can influence the final properties of the dye, such as its color, solubility in different media, and lightfastness. The ethyl group, being an electron-donating group, can cause a slight bathochromic (red) shift in the absorption maximum of the dye, while the acetyl group can act as a site for further modification.

Table 2: Hypothetical Azo Dyes Derived from this compound

| Coupling Component | Resulting Dye Structure (Schematic) | Predicted Color | Potential Application |

| Phenol | 4-((2-acetyl-5-ethylphenyl)diazenyl)phenol | Yellow-Orange | Textile Dye, pH Indicator |

| N,N-Dimethylaniline | 4-((2-acetyl-5-ethylphenyl)diazenyl)-N,N-dimethylaniline | Red | Solvent Dye, Ink |

| 2-Naphthol | 1-((2-acetyl-5-ethylphenyl)diazenyl)naphthalen-2-ol | Orange-Red | Pigment for Plastics |

| Acetoacetanilide | 2-((2-acetyl-5-ethylphenyl)diazenyl)-3-oxo-N-phenylbutanamide | Yellow | Food Colorant (subject to testing) |

Monomer or Starting Material in Polymer Chemistry and Functional Materials

The reactivity of the amine group allows this compound to serve as a monomer in step-growth polymerization. It can react with difunctional compounds like diacyl chlorides or dianhydrides to form high-performance polymers such as polyamides and polyimides, respectively. These classes of polymers are renowned for their excellent thermal stability, mechanical strength, and chemical resistance.

Furthermore, the ketone functionality provides a handle for creating functional materials through post-polymerization modification. For example, the ketone group can be involved in cross-linking reactions to enhance the thermal and mechanical properties of the polymer, or it can be used to attach specific functional side chains, thereby tailoring the material's properties for specific applications like gas separation membranes or flame-retardant materials.

Table 3: Potential Polymers from this compound Monomer

| Co-monomer | Polymer Type | Potential Polymer Backbone Feature | Potential Application |

| Terephthaloyl chloride | Polyamide | Aramid-like structure with pendant acetyl groups | High-strength fibers, thermally stable films |

| Pyromellitic dianhydride | Polyimide | Polyimide with acetyl and ethyl side groups | High-temperature dielectrics, gas separation membranes |

| Epichlorohydrin | Epoxy Resin (as a curing agent) | Cross-linked network | Adhesives, coatings, composite materials |

| Formaldehyde | Poly(aminophenol) type resin | Phenolic resin structure | Molding compounds, laminates |

Development of Novel Organic Reagents and Catalysts

The strategic placement of the amino and acetyl groups in this compound makes it an excellent candidate for the synthesis of specialized ligands for metal catalysis and chiral auxiliaries for asymmetric synthesis.

Ligand Synthesis for Metal-Catalyzed Transformations

The ortho-aminoacetophenone moiety is a classic structural motif for creating bidentate ligands. The nitrogen of the amine and the oxygen of the ketone can coordinate to a single metal center, forming a stable five-membered chelate ring. Such ligands are crucial in transition metal catalysis, influencing the reactivity and selectivity of the metal center.

A common strategy is the synthesis of Schiff base ligands, which are formed by the condensation of the primary amine of this compound with various aldehydes or ketones. The resulting imine (azomethine) group, in conjunction with the acetyl oxygen, creates a powerful N,O-donor ligand system capable of stabilizing a wide range of transition metals, including palladium, copper, nickel, and cobalt. These metal complexes can be designed to catalyze important organic transformations.

Table 4: Potential Ligands and Metal Complexes for Catalysis

| Ligand Type | Metal Center | Potential Catalytic Application |

| Schiff Base (from condensation with salicylaldehyde) | Copper(II) | Oxidation of alcohols, Olefin epoxidation |

| Phosphine-Amine (from reaction with chlorodiphenylphosphine) | Palladium(II) | Suzuki and Heck cross-coupling reactions |

| Imino-Ketone Complex (direct coordination) | Cobalt(II) | Hydroformylation, Carbonylation reactions |

| β-Ketoiminate (after deprotonation) | Nickel(II) | Olefin polymerization |

Chiral Auxiliary Development for Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.goviranchembook.ir The amine functionality of this compound provides a convenient point of attachment for a chiral entity.

For example, the compound could be first resolved into its individual enantiomers (if a chiral version were synthesized or resolved) or, more commonly, it could be derivatized by reacting the amine with a readily available, enantiopure chiral acid (like Mosher's acid or a protected amino acid) to form a chiral amide. Alternatively, reduction of the ketone to a chiral alcohol, followed by attachment of this alcohol to a substrate, could be another route.

Once attached, this new chiral auxiliary could direct stereoselective reactions at a different part of the substrate molecule. For instance, if the auxiliary is attached to a molecule containing a prochiral enolate, it can guide the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recovered. While there are many established chiral auxiliaries, the development of new ones continues to be an active area of research to find better selectivity for specific reactions. researchgate.netnih.gov

Table 5: Hypothetical Application in Asymmetric Synthesis

| Reaction Sequence Step | Description | Purpose |

| 1. Auxiliary Attachment | Reaction of this compound with an enantiopure chiral carboxylic acid (e.g., (R)-2-phenylpropanoic acid). | Formation of a chiral amide. |

| 2. Substrate Preparation | The ketone of the chiral amide is converted to an enolate using a base like lithium diisopropylamide (LDA). | Generation of a prochiral nucleophile. |

| 3. Stereoselective Reaction | The enolate is reacted with an electrophile, such as benzyl (B1604629) bromide. | The chiral auxiliary blocks one face of the enolate, directing alkylation to the opposite face, leading to high diastereoselectivity. |

| 4. Auxiliary Cleavage | Hydrolysis of the amide bond. | Release of the enantiomerically enriched product and recovery of the chiral auxiliary precursor. |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to build larger, functional molecular architectures. For a compound like this compound, this would involve leveraging its inherent structural properties.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

The molecule possesses functional groups capable of acting as hydrogen bond donors (the amine -NH₂) and acceptors (the carbonyl C=O and the amine nitrogen). These sites could theoretically participate in forming predictable, ordered structures. However, no crystallographic data or computational studies for this compound were found that would confirm its specific hydrogen bonding patterns or other non-covalent interactions, such as π-π stacking facilitated by the aromatic ring. Such investigations are foundational for any supramolecular applications.

Self-Assembly Studies in Solution or Solid State

The ability of molecules to spontaneously organize into ordered structures is a key area of materials science. While related aminophenones have been studied for their self-assembly properties, no specific research articles or data detailing the self-assembly behavior of this compound in either solution or the solid state could be located. This type of research would be necessary to understand how it might form materials like gels, liquid crystals, or unique crystal polymorphs.

Potential in Sensor Technology and Chemosensors

The development of chemosensors often utilizes molecules that exhibit a detectable change in properties, such as color or fluorescence, upon binding with a specific analyte.

Development of Fluorescent Probes

Many aromatic amines and carbonyl compounds exhibit fluorescence. A fluorescent probe operates by changing its fluorescence intensity or wavelength upon interaction with a target substance. While the general class of aminophenones is explored in fluorescence studies, there is no specific data available on the photophysical properties (e.g., absorption/emission spectra, quantum yield) of this compound. Consequently, no research on its development or application as a fluorescent probe has been published. The development of peptide-based or aggregation-induced emission (AIE) probes often relies on foundational molecules, but this specific compound has not been cited in such work. nih.govmdpi.comnih.gov

Future Research Trajectories and Unexplored Avenues for 1 2 Amino 4 Ethylphenyl Ethanone

Exploration of Stereoselective Synthetic Routes for Chiral Analogues

The development of efficient and highly stereocontrolled methods for preparing chiral α-amino ketones is a critical objective in chemical synthesis, as these structures are prevalent in natural products and pharmaceuticals. nih.gov Future research could focus on establishing stereoselective synthetic routes to chiral analogues of 1-(2-Amino-4-ethylphenyl)ethanone.

Promising approaches include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding enamides or imines offers a powerful strategy for accessing chiral amines. acs.org This could involve the synthesis of an appropriate prochiral precursor to this compound and its subsequent asymmetric reduction.

Palladium-Catalyzed Asymmetric Arylation: A novel approach for the synthesis of chiral α-amino ketones involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. nih.govrsc.org This method could be adapted to introduce chirality at the α-position of the ethanone (B97240) moiety.

Biocatalytic Methods: The use of enzymes, such as reductases from microorganisms like Pichia methanolica, has proven effective in the enantioselective reduction of ketoesters to their corresponding chiral hydroxy esters with high enantiomeric excess. mdpi.com Similar biocatalytic reductions could be explored for the ketone functionality in precursors to chiral analogues of this compound.

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a facile and efficient method for producing chiral 1,2-amino alcohols. acs.orgnih.gov This strategy could be employed to generate chiral amino alcohol derivatives from this compound.

The successful development of such stereoselective routes would provide access to a library of chiral analogues, which could be invaluable for applications in medicinal chemistry and as chiral building blocks in organic synthesis.

Integration into Advanced Catalytic Systems for Enhanced Efficiency

The amino and ketone functionalities in this compound make it a candidate for use as a ligand in the development of novel catalytic systems. The nitrogen and oxygen atoms can act as coordination sites for metal centers, potentially leading to catalysts with unique reactivity and selectivity.

Future research in this area could explore:

Coordination Chemistry: The synthesis and characterization of metal complexes of this compound with various transition metals would be the first step.

Catalytic Applications: These complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Immobilized Catalysts: The integration of this compound or its derivatives into solid supports, such as covalent organic frameworks (COFs) or polyhedral oligomeric silsesquioxanes (POSS), could lead to robust and recyclable heterogeneous catalysts. For instance, a POSS-modified framework containing cobalt acetate has been shown to be an effective catalyst for the selective reduction of nitriles to amines. mdpi.com

The development of efficient and recyclable catalysts is a key goal in green chemistry, and this compound could serve as a valuable platform for designing such systems.

Investigation of Solid-State Properties, Polymorphism, and Co-crystallization

The solid-state properties of a compound, including its crystal packing, polymorphism, and ability to form co-crystals, are of fundamental importance, particularly in the pharmaceutical and materials science fields. mdpi.com

Future research on this compound should include a thorough investigation of its solid-state properties:

Single Crystal X-ray Diffraction: Determining the crystal structure of this compound is essential for understanding its molecular conformation and intermolecular interactions in the solid state.

Polymorphism Screening: A systematic screening for different polymorphic forms of the compound should be conducted. mdpi.commdpi.com Polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. mdpi.com Studies on substituted acetophenones, such as 2-chloro-3′,4′-diacetoxy-acetophenone and 4′-hydroxyacetophenone, have revealed the existence of multiple polymorphic forms with distinct supramolecular interactions. mdpi.comresearchgate.net

Co-crystallization: The formation of co-crystals with other molecules, known as co-formers, is a powerful technique for modifying the physicochemical properties of a solid. nih.govresearchgate.netnih.gov Given the presence of hydrogen bond donors (amino group) and acceptors (carbonyl group), this compound is a prime candidate for co-crystal formation. Amino acids, in particular, are promising co-formers due to their ability to form robust hydrogen bonds and their biocompatibility. nih.govresearchgate.net

A comprehensive understanding of the solid-state landscape of this compound will be crucial for its potential applications.

| Property to Investigate | Techniques | Potential Outcomes |

| Crystal Structure | Single Crystal X-ray Diffraction | Understanding of molecular conformation and packing |

| Polymorphism | Various crystallization techniques, DSC, PXRD | Discovery of new solid forms with different properties |

| Co-crystallization | Grinding, solution crystallization with co-formers | Modification of solubility, stability, and other properties |

Discovery of Novel Reactivity Patterns and Unexpected Transformations

The unique arrangement of functional groups in this compound suggests the potential for novel and unexpected chemical transformations. Ortho-aminoacetophenones are versatile building blocks in heterocyclic synthesis. mdpi.com

Future research could focus on:

Heterocyclic Synthesis: Exploring the reactivity of this compound in condensation reactions with various electrophiles could lead to the synthesis of a wide range of heterocyclic compounds, such as quinolines, quinolones, and benzodiazepines. mdpi.comresearchgate.net

Intramolecular Cyclizations: The proximity of the amino and acetyl groups could facilitate intramolecular cyclization reactions under specific conditions, leading to novel ring systems.

Reactions of the Enaminone Tautomer: The enamine tautomer of this compound could exhibit unique reactivity in cycloaddition and other pericyclic reactions. The reactions of enaminones have been shown to lead to unexpected products and interesting new synthetic routes. researchgate.net

Photochemical Reactions: The aromatic chromophore and carbonyl group suggest that the compound may undergo interesting photochemical transformations.

A systematic investigation of the reactivity of this compound could uncover new synthetic methodologies and provide access to novel molecular architectures.

Development of Advanced Materials with Tunable Properties

The incorporation of this compound into polymeric or supramolecular structures could lead to the development of advanced materials with tunable properties. The amino group can be utilized for polymerization or for grafting the molecule onto existing polymer backbones.

Potential areas of exploration include:

Polymer Synthesis: The amino group of this compound can serve as a monomer in the synthesis of polyamides, polyimides, or other functional polymers. The properties of these polymers could be tuned by the incorporation of other monomers.

Functional Dyes and Pigments: The chromophoric nature of the molecule suggests its potential use as a scaffold for the development of new dyes and pigments. The electronic properties could be modified by further substitution on the aromatic ring.

Luminescent Materials: The extended π-system and the presence of donor (amino) and acceptor (carbonyl) groups suggest that derivatives of this compound could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or sensors.

The versatility of this compound as a building block in materials science remains largely unexplored and offers a fertile ground for future research.

Interdisciplinary Research Opportunities in Chemical Sciences and Engineering

The exploration of this compound is not confined to a single discipline but offers numerous opportunities for interdisciplinary collaboration between chemical sciences and engineering.

| Research Area | Collaborating Disciplines | Potential Applications |

| Stereoselective Synthesis | Medicinal Chemistry, Pharmacology | Development of new drug candidates |

| Advanced Catalysis | Chemical Engineering, Green Chemistry | Design of efficient and sustainable industrial processes |

| Solid-State Properties | Pharmaceutical Sciences, Materials Engineering | Optimization of drug formulation and material performance |

| Novel Reactivity | Organic Synthesis, Computational Chemistry | Discovery of new chemical reactions and reaction mechanisms |

| Advanced Materials | Polymer Science, Electrical Engineering | Creation of new functional materials for electronics and other technologies |

By fostering collaborations between chemists, chemical engineers, materials scientists, and pharmaceutical scientists, the full potential of this compound and its derivatives can be realized, leading to advancements in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-ethylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or alkylation of substituted benzene derivatives. For example:

- Friedel-Crafts Acylation: Reacting 2-amino-4-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Nitro Reduction: If starting from a nitro-substituted precursor (e.g., 1-(2-nitro-4-ethylphenyl)ethanone), catalytic hydrogenation with Pd/C or Raney nickel in ethanol can reduce the nitro group to an amine .

Optimization Tips:

- Use dry solvents (e.g., toluene distilled over CaH₂) to prevent side reactions .

- Monitor reaction progress via TLC or HPLC to minimize over-acylation or decomposition.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm, triplet for CH₃; δ ~2.4–2.6 ppm, quartet for CH₂) and the acetyl group (δ ~2.5 ppm, singlet). The aromatic protons will show splitting patterns dependent on substitution .

- ¹³C NMR: Confirm carbonyl (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) .

- Mass Spectrometry (EI-MS): Identify molecular ion peaks (e.g., m/z 177 for C₁₀H₁₃NO) and fragmentation patterns .

- Melting Point Analysis: Compare experimental values with literature data to assess purity .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of dust or vapors (GHS/CLP precaution P261) .